molecular formula C19H13ClFN3S B2719813 2-(3-Chlorophenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1207001-30-6

2-(3-Chlorophenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine

Cat. No.: B2719813
CAS No.: 1207001-30-6
M. Wt: 369.84
InChI Key: CNCMTAKKDAZSKG-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine typically involves the condensation of aminopyrazoles with various electrophilic reagents. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound are still under development, focusing on optimizing yields and reaction conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrazines, which can be further functionalized for specific applications.

Scientific Research Applications

2-(3-Chlorophenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific pathways, leading to its observed biological effects. For instance, it may act as an inhibitor of certain kinases or enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chlorophenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine stands out due to its unique substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of chlorophenyl and fluorobenzyl groups enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(3-chlorophenyl)-4-[(2-fluorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN3S/c20-15-6-3-5-13(10-15)17-11-18-19(22-8-9-24(18)23-17)25-12-14-4-1-2-7-16(14)21/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCMTAKKDAZSKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC(=CC=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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